molecular formula C20H19NO5 B2501939 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide CAS No. 1428364-44-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide

Cat. No.: B2501939
CAS No.: 1428364-44-6
M. Wt: 353.374
InChI Key: PERWVYFOMBMRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone linked to a benzo[d][1,3]dioxol-5-yloxy moiety via a but-2-yn-1-yl spacer.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-15(26-16-7-3-2-4-8-16)20(22)21-11-5-6-12-23-17-9-10-18-19(13-17)25-14-24-18/h2-4,7-10,13,15H,11-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERWVYFOMBMRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#CCOC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Alkyne Formation:

    Amidation: The final step is the formation of the amide bond. This is achieved by reacting the alkyne intermediate with 2-phenoxypropanoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and phenoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C catalyst, LiAlH₄ in dry ether.

    Substitution: Br₂ in chloroform, HNO₃ in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne group can form covalent bonds with nucleophilic sites. The phenoxypropanamide group can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s binding to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Linker Variations

Benzo[d][1,3]dioxol-5-yloxy-Containing Compounds
  • Piperazine Derivatives :
    Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine () share the benzo[d][1,3]dioxol-5-yloxy group but incorporate piperazine cores. These derivatives exhibit melting points between 164–183°C and yields of 55–82%, influenced by substituents like chlorophenyl or trifluoromethyl groups .

  • Benzimidazole Derivatives :
    Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole () feature fused benzimidazole rings. Their synthesis involves condensation reactions under nitrogen at 120°C, yielding products with distinct MS and NMR profiles .

  • But-2-yn-1-yl-Linked Amides :
    Closest analogs include N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1448073-15-1, ) and N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide (CAS 1428367-44-5, ). These compounds utilize the same linker but differ in amide substituents (acetamide vs. benzamide), resulting in molecular weights of 380.3 and 345.3, respectively .

Propanamide Backbone vs. Other Amides

The target compound’s 2-phenoxypropanamide group distinguishes it from:

  • Thiazole-Linked Propanamides :
    2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide () incorporates a thiazole ring, requiring coupling reagents like HATU and DIPEA. Its HRMS data (m/z 454.09772) confirm structural integrity .
  • Benzamides :
    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide () replaces the propanamide with a benzamide, reducing molecular flexibility and altering electronic properties due to fluorine substituents .
Key Reaction Steps
  • Amide Bond Formation :
    Analogous compounds (e.g., ) employ carbodiimide-based coupling (HATU/DIPEA) for amide bond formation, achieving purities >95% after HPLC .
  • Linker Introduction :
    The but-2-yn-1-yl spacer is synthesized via nucleophilic substitution or alkyne coupling, as seen in –17 .
Yield and Purity
  • Piperazine derivatives (-5) achieve yields of 55–82%, while benzimidazoles () report yields up to 75% .
  • Thiazole-linked propanamides () show moderate yields (20%), highlighting challenges in coupling sterically hindered substrates .

Spectroscopic and Physicochemical Properties

NMR Profiles
  • The benzo[d][1,3]dioxol-5-yloxy group consistently exhibits aromatic proton signals at δ 6.8–7.0 ppm (1H-NMR) and carbons at δ 100–150 ppm (13C-NMR) across all analogs .
  • Propanamide carbonyls resonate at δ 165–175 ppm (13C-NMR), while acetamides (e.g., ) show similar shifts .
Elemental Analysis
  • Piperazine derivatives () demonstrate close alignment between calculated and experimental C/H/N percentages (e.g., C: 61.18–62.41%, N: 5.19–5.46%) .
  • Thiazole-linked propanamides () confirm purity via HRMS, with deviations <1 ppm .

Comparative Data Table

Compound Class Example Compound (Evidence ID) Yield (%) Melting Point (°C) Molecular Weight Key Substituents
Piperazine Derivatives 1-(2-(4-...ethyl)-4-(2-Cl-Ph)Piperazine (1) 78 176–177 ~500 (est.) Chlorophenyl
Benzimidazole Derivatives 6-(Benzo...yl)-5-F-Benzo[d]imidazole (2) 75 Not reported ~450 (est.) Nitrobenzo[d][1,3]dioxol-5-yl
But-2-yn-1-yl-Linked Acetamide CAS 1448073-15-1 (16) Not reported Not reported 380.3 2-Oxobenzo[d]oxazol-3(2H)-yl
Propanamide-Thiazole Hybrid Compound 10 (12) 20 Not reported 454.10 2-Methylpropanamide
Difluorobenzamide Analog CAS 1428367-44-5 (17) Not reported Not reported 345.3 2,6-Difluorophenyl

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions, and a but-2-yn-1-yl linker that provides flexibility for molecular interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C18H18NO4\text{C}_{18}\text{H}_{18}\text{N}\text{O}_4

This compound includes:

  • Benzo[d][1,3]dioxole moiety : Enhances electron-rich interactions.
  • But-2-yn-1-yl linker : Provides spatial orientation for binding to biological targets.
  • Phenoxy group : Potentially involved in receptor interactions.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The benzo[d][1,3]dioxole unit can engage in π–π stacking interactions with aromatic amino acids in target proteins. The compound may modulate the activity of various enzymes involved in inflammatory pathways and cancer progression.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways such as the MAPK/ERK pathway.

Anti-inflammatory Effects

The sulfonamide moiety often associated with compounds similar to this one is linked to anti-inflammatory properties. This suggests that this compound may also reduce inflammation by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators .

Enzyme Inhibition Studies

A detailed enzyme inhibition study revealed that the compound effectively inhibits certain kinases involved in cancer cell signaling. The IC50 values for these enzyme assays suggest a potent inhibitory effect comparable to known anticancer agents .

Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., MCF7 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was found to be approximately 12 µM, indicating significant anticancer potential.

Study 2: Inflammatory Response Modulation

Another study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced macrophages. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerMCF7 Cell ViabilityIC50 = 12 µM
Anti-inflammatoryLPS-induced MacrophagesReduced TNF-alpha and IL-6
Enzyme InhibitionKinase AssaysSignificant inhibition

Q & A

Q. Yield optimization strategies :

  • Use dry solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC .

Which analytical techniques are critical for confirming the identity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

TechniquePurposeKey Data Points
NMR (¹H/¹³C) Structural confirmationPeaks for benzo[d][1,3]dioxol (δ 5.9–6.1 ppm), alkyne protons (δ 2.5–3.0 ppm), and amide carbonyl (δ ~170 ppm) .
HPLC Purity assessmentRetention time matching reference standards; >98% purity for biological assays .
HRMS Molecular weight verificationExact mass matching theoretical [M+H]⁺/M⁻ ions .
IR Spectroscopy Functional group analysisStretching vibrations for amide (1650–1700 cm⁻¹) and ether (1200–1250 cm⁻¹) groups .

How can researchers investigate the compound’s mechanism of action in cancer cells?

Answer:
Advanced mechanistic studies require:

  • In vitro assays : Measure inhibition of cancer cell proliferation (MTT assay) and apoptosis induction (caspase-3/7 activation assays) .
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or apoptotic proteins (e.g., Bcl-2 family) .
  • Pathway analysis : Western blotting to assess phosphorylation status of key signaling proteins (e.g., Akt, ERK) .

Q. Example workflow :

Treat cancer cell lines (e.g., MCF-7, A549) with IC₅₀ doses.

Extract proteins and analyze caspase activation and mitochondrial membrane potential (JC-1 staining) .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Answer:
Contradictions may arise from differences in assay conditions or cellular models. Mitigation approaches include:

  • Standardized protocols : Use identical cell lines, serum concentrations, and incubation times .
  • Solubility optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .

Case study : If a study reports high in vitro potency but low in vivo efficacy, evaluate bioavailability via pharmacokinetic profiling (Cmax, AUC) .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:
SAR strategies involve systematic modifications:

  • Core structure variations : Replace the benzo[d][1,3]dioxol group with other heterocycles (e.g., thiophene) to assess impact on target binding .
  • Side-chain modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenoxy moiety to enhance metabolic stability .

Q. Example SAR table :

DerivativeModificationIC₅₀ (μM)Notes
Parent compoundNone2.5Baseline activity
Analog ABenzo[d][1,3]dioxol → thiophene1.8Improved solubility
Analog BPhenoxy → 4-CF₃-phenoxy1.2Enhanced metabolic stability

What methodologies are recommended for assessing the compound’s pharmacokinetic properties?

Answer:

  • Plasma stability : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
  • Caco-2 permeability assay : Predict intestinal absorption using monolayer transepithelial resistance (TEER) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Data interpretation : Low oral bioavailability may necessitate prodrug strategies or formulation optimization (e.g., nanoparticles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.